1-(4-Trimethylsilylphenyl)piperazine
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Overview
Description
1-(4-Trimethylsilylphenyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-trimethylsilylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Trimethylsilylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-trimethylsilylbenzene with piperazine in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of 4-trimethylsilylphenylboronic acid with piperazine under microwave irradiation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost considerations, and the specific requirements of the end product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Trimethylsilylphenyl)piperazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
1-(4-Trimethylsilylphenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Trimethylsilylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine: Similar in structure but with different substituents on the benzyl group.
1-(1-Methylpiperidin-4-yl)piperazine: Contains a piperidine ring instead of a trimethylsilyl group.
Uniqueness
1-(4-Trimethylsilylphenyl)piperazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
trimethyl-(4-piperazin-1-ylphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRIFFWDLAVYIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372001 |
Source
|
Record name | 1-(4-trimethylsilylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496808-09-4 |
Source
|
Record name | 1-(4-trimethylsilylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 496808-09-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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